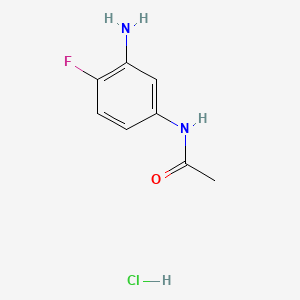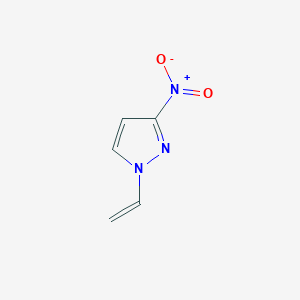
1-ethenyl-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethenyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of an ethenyl group at position 1 and a nitro group at position 3. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cycloaddition reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically offer mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves green chemistry approaches to minimize environmental impact. Recent advancements include the use of aqueous methods, sonochemical procedures, microwave technologies, solvent-free conditions, and green solvents . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Bromine, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include:
Amino derivatives: Formed by the reduction of the nitro group.
Ethyl derivatives: Formed by the hydrogenation of the ethenyl group.
Substituted pyrazoles: Formed by nucleophilic substitution of the nitro group.
Scientific Research Applications
1-ethenyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties and reactivity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethenyl-3-nitro-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ethenyl group can participate in electrophilic addition reactions, further modifying the compound’s reactivity and interactions . These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
1-ethenyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
3-nitro-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and applications.
1-ethyl-3-nitro-1H-pyrazole: Contains an ethyl group instead of an ethenyl group, affecting its chemical properties and reactivity.
3,5-dinitro-1H-pyrazole:
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
1-ethenyl-3-nitropyrazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-4-3-5(6-7)8(9)10/h2-4H,1H2 |
InChI Key |
ARLVGHVUSITOJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




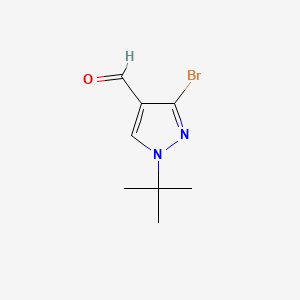


![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
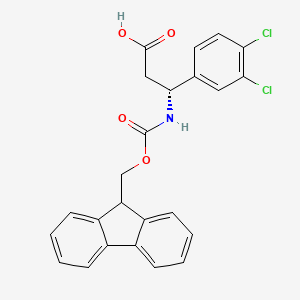

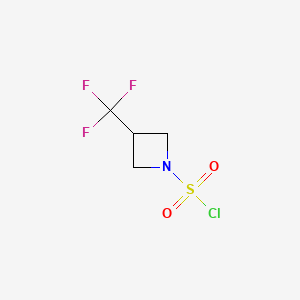
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)


